5alpha-Cholesta-7,24-dien-3beta-ol

説明

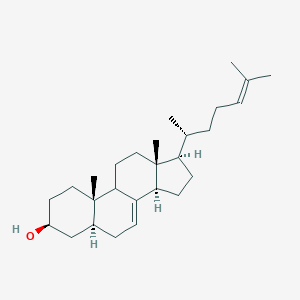

Structure

3D Structure

特性

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPPDGGTSZLBL-SKCNUYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862357 | |

| Record name | Cholesta-7,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

651-54-7 | |

| Record name | 5α-Cholesta-7,24-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-7,24-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-7,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 151 °C | |

| Record name | 5alpha-Cholesta-7,24-dien-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5α-Cholesta-7,24-dien-3β-ol: A Pivotal Precursor in Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5α-cholesta-7,24-dien-3β-ol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a senior application scientist, this document moves beyond a mere recitation of facts to offer an in-depth analysis of the enzymatic conversions, analytical methodologies, and the burgeoning therapeutic relevance of this sterol. We will delve into the intricate enzymatic machinery responsible for its synthesis and subsequent transformation, providing detailed experimental protocols for its study. Furthermore, this guide will illuminate the emerging significance of 5α-cholesta-7,24-dien-3β-ol and its metabolic pathway in the context of human health and disease, particularly in neurodegenerative disorders and oncology.

Introduction: The Crossroads of Cholesterol Synthesis

Cholesterol, an essential lipid for mammalian life, is synthesized through a complex and tightly regulated multi-step process. Following the formation of lanosterol, the pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1] While the Bloch pathway is prominent in the liver, the Kandutsch-Russell pathway is significant in the brain and skin.[1] 5α-cholesta-7,24-dien-3β-ol is a key sterol intermediate unique to the Kandutsch-Russell pathway. Its strategic position makes it and its metabolizing enzymes focal points for understanding tissue-specific cholesterol homeostasis and for developing novel therapeutic interventions. This guide will illuminate the chemistry, biochemistry, and analytical considerations of this important molecule.

The Kandutsch-Russell Pathway: A Focus on 5α-Cholesta-7,24-dien-3β-ol

The Kandutsch-Russell pathway is characterized by the early reduction of the C24-C25 double bond in the sterol side chain. 5α-cholesta-7,24-dien-3β-ol emerges as a central player in this pathway, undergoing a series of enzymatic modifications to ultimately yield cholesterol.

Enzymatic Landscape

The metabolism of 5α-cholesta-7,24-dien-3β-ol is orchestrated by a series of enzymes primarily located in the endoplasmic reticulum. Understanding the function and interplay of these enzymes is paramount for dissecting the pathway's regulation.

-

Emopamil Binding Protein (EBP): This enzyme, also known as 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase, catalyzes the isomerization of the Δ⁸ double bond to a Δ⁷ double bond, a critical step in the formation of 5α-cholesta-7,24-dien-3β-ol from its precursor.[2] EBP is also implicated in the regulation of the Hedgehog signaling pathway through its interaction with the Smoothened (SMO) receptor, highlighting its potential role in development and cancer.[3]

-

Sterol C5-Desaturase (SC5D): This enzyme introduces a double bond at the C5 position of the sterol ring, converting lathosterol to 7-dehydrocholesterol.[4] While not directly acting on 5α-cholesta-7,24-dien-3β-ol, its activity is essential for the downstream progression of the Kandutsch-Russell pathway. Deficiencies in SC5D lead to lathosterolosis, a severe developmental disorder.[4]

-

24-Dehydrocholesterol Reductase (DHCR24): Also known as seladin-1, DHCR24 is a key enzyme that reduces the C24-C25 double bond in the side chain of various sterol intermediates.[5] Its action on 5α-cholesta-7,24-dien-3β-ol would produce lathosterol. The tissue-specific expression of DHCR24 plays a significant role in determining the predominant cholesterol biosynthesis pathway.[5] For instance, the adrenal gland exhibits high DHCR24 expression.[6]

-

7-Dehydrocholesterol Reductase (DHCR7): This enzyme catalyzes the final step in the Kandutsch-Russell pathway, reducing the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol. Interestingly, research has revealed a physical and functional interaction between DHCR7 and DHCR24, suggesting the formation of a "cholesterol metabolon" that facilitates efficient substrate channeling.[7]

Figure 1. Simplified schematic of the Kandutsch-Russell pathway focusing on 5α-cholesta-7,24-dien-3β-ol.

Analytical Methodologies for Sterol Analysis

Accurate quantification of 5α-cholesta-7,24-dien-3β-ol and other sterol intermediates is crucial for studying cholesterol metabolism. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation: A Critical First Step

Proper sample preparation is paramount for reliable sterol analysis. This typically involves lipid extraction, saponification to release esterified sterols, and derivatization to enhance volatility for GC analysis.

Protocol 1: Sterol Extraction from Brain Tissue [8]

-

Homogenization: Homogenize fresh brain tissue (1 g) in 20 ml of a chloroform:methanol (2:1, v/v) solvent mixture.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

-

Phase Separation: Centrifuge the homogenate to separate the liquid phase.

-

Washing: Wash the solvent phase with 0.2 volumes of 0.9% NaCl solution.

-

Collection: After centrifugation, collect the lower chloroform phase containing the lipids.

Derivatization for GC-MS Analysis

Sterols require derivatization to convert their hydroxyl groups into more volatile silyl ethers. This is typically achieved using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

Protocol 2: Silylation of Sterol Extracts [9][10]

-

Drying: Evaporate an aliquot of the sterol extract to dryness under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Incubation: Heat the mixture at 70-100°C for 1 hour.

-

Analysis: The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis with Selected Ion Monitoring (SIM)

For enhanced sensitivity and specificity, selected ion monitoring (SIM) is the preferred GC-MS acquisition mode. In SIM, the mass spectrometer is set to detect only specific ions characteristic of the target analyte.[11][12]

Table 1: Illustrative GC-MS-SIM Parameters for Sterol Analysis

| Analyte | Derivatizing Agent | Characteristic Ions (m/z) |

| Cholesterol-TMS | BSTFA + 1% TMCS | 458, 368, 329 |

| Lathosterol-TMS | BSTFA + 1% TMCS | 458, 368, 353 |

| Desmosterol-TMS | BSTFA + 1% TMCS | 456, 366, 343 |

| 5α-Cholesta-7,24-dien-3β-ol-TMS | BSTFA + 1% TMCS | 456, 366, 341 |

Note: Specific ions and retention times should be empirically determined for each instrument and analytical setup.

Sources

- 1. Identification of Cholesterol in Plaques of Atherosclerotic Using Magnetic Resonance Spectroscopy and 1D U-Net Architecture [mdpi.com]

- 2. hmdb.ca [hmdb.ca]

- 3. The 3-beta-hydroxysteroid-Delta(8), Delta(7)-isomerase EBP inhibits cholesterylation of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. hmdb.ca [hmdb.ca]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5α-Cholesta-7,24-dien-3β-ol: From Natural Sources to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5α-cholesta-7,24-dien-3β-ol, a significant sterol intermediate in the biosynthesis of cholesterol and other essential steroids. This document delves into its primary natural occurrences, detailing its presence in select terrestrial and marine organisms. A thorough examination of its biosynthetic pathways in various biological systems is presented, elucidating the enzymatic transformations that govern its formation and subsequent metabolism. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and characterization of 5α-cholesta-7,24-dien-3β-ol from natural sources, including step-by-step protocols and analytical data. The biological significance of this sterol is explored, with a focus on its established roles and emerging areas of research, including its potential as a biomarker and therapeutic target. This guide is intended to be an essential resource for researchers and professionals in the fields of natural product chemistry, biochemistry, and drug development.

Introduction: Unveiling a Key Sterol Intermediate

5α-cholesta-7,24-dien-3β-ol is a sterol molecule that holds a critical position in the intricate web of steroid metabolism[1]. As a direct precursor in the Kandutsch-Russell and Bloch pathways for cholesterol biosynthesis, its study offers valuable insights into fundamental biological processes[1]. Beyond its role as a metabolic intermediate, this compound has been identified in various natural sources, hinting at diverse physiological functions. This guide aims to consolidate the current scientific knowledge on 5α-cholesta-7,24-dien-3β-ol, providing a technical and practical framework for its study and potential exploitation.

Natural Sources and Distribution

While an intermediate in many organisms, 5α-cholesta-7,24-dien-3β-ol accumulates to notable levels in specific natural sources.

Terrestrial Flora: The Case of Vanilla madagascariensis

A significant plant source of 5α-cholesta-7,24-dien-3β-ol is the beans of the orchid Vanilla madagascariensis. Studies have shown that this sterol can constitute a substantial portion of the 4-desmethylsterol fraction in the bean's lipids. This discovery was a notable finding, as it was one of the first instances of this sterol being identified in a plant.

Mammalian Systems: A Focus on the Male Reproductive Tract

In the animal kingdom, a particularly high concentration of 5α-cholesta-7,24-dien-3β-ol is found in the male reproductive tract of the hamster[2]. It is a major sterol in mature spermatozoa from the cauda epididymis, with its concentration increasing significantly during sperm maturation[3][4]. This accumulation suggests a specialized role in sperm function and fertility[5]. The sterol composition of hamster spermatozoa is notably different from that of many other mammals, where cholesterol is the predominant sterol[4].

Marine Organisms and Fungi

5α-cholesta-7,24-dien-3β-ol has also been reported as a minor sterol in some marine organisms. Additionally, as an intermediate in the ergosterol biosynthesis pathway, it is found in fungi and yeast, such as Saccharomyces cerevisiae.

| Organism/Source | Tissue/Part | Significance | Reference |

| Vanilla madagascariensis | Beans | High concentration in the 4-desmethylsterol fraction | |

| Hamster (Mesocricetus auratus) | Cauda epididymal spermatozoa | Major sterol, concentration increases with sperm maturation | [2][3][4] |

| Human (Homo sapiens) | Metabolite | Intermediate in cholesterol biosynthesis | [6] |

| Mouse (Mus musculus) | Metabolite | Intermediate in cholesterol biosynthesis | [6] |

| Yeast (Saccharomyces cerevisiae) | Metabolite | Intermediate in ergosterol biosynthesis | [7] |

Biosynthesis of 5α-Cholesta-7,24-dien-3β-ol

The formation and conversion of 5α-cholesta-7,24-dien-3β-ol are central to the biosynthesis of essential sterols in a variety of organisms.

Mammalian Cholesterol Biosynthesis

In mammals, 5α-cholesta-7,24-dien-3β-ol is a key intermediate in the post-lanosterol pathway of cholesterol synthesis. Its formation is catalyzed by the enzyme 3β-hydroxysteroid-Δ⁸,Δ⁷-isomerase, which converts zymosterol into this compound. Subsequently, it is acted upon by Δ²⁴-sterol reductase (DHCR24) to produce 5α-cholest-7-en-3β-ol (lathosterol)[1].

Caption: Simplified Mammalian Cholesterol Biosynthesis Pathway.

Fungal Ergosterol Biosynthesis

In fungi, such as Saccharomyces cerevisiae, 5α-cholesta-7,24-dien-3β-ol (also known as zymosterol in this context) is a precursor to ergosterol, the primary sterol in fungal cell membranes[8]. It is synthesized from lanosterol through a series of enzymatic steps and is then further metabolized to produce ergosterol[8]. This pathway is a key target for antifungal drugs[8].

Caption: Simplified Fungal Ergosterol Biosynthesis Pathway.

Extraction and Purification Protocols

The isolation of 5α-cholesta-7,24-dien-3β-ol from natural sources requires a multi-step approach involving extraction, saponification, and chromatographic purification.

General Protocol for Phytosterol Extraction

This protocol is a generalized procedure for the extraction of phytosterols from plant material and can be adapted for sources like Vanilla madagascariensis beans.

Step 1: Maceration and Solvent Extraction [9]

-

Grind the dried plant material to a fine powder to increase the surface area for extraction[10].

-

Suspend the powdered material in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol) in a closed container at room temperature[9][11].

-

Agitate the mixture for a prolonged period (several hours to days) to facilitate the diffusion of lipids into the solvent[9].

-

Separate the liquid extract from the solid plant material by filtration or centrifugation[9].

-

Concentrate the extract under reduced pressure using a rotary evaporator.

Step 2: Saponification

-

Dissolve the crude lipid extract in an alcoholic solution of a strong base (e.g., potassium hydroxide).

-

Heat the mixture under reflux for 1-2 hours to hydrolyze steryl esters and triglycerides.

-

After cooling, add water to the reaction mixture.

Step 3: Extraction of Unsaponifiable Matter

-

Extract the aqueous-alcoholic solution with a nonpolar solvent such as hexane or diethyl ether. The unsaponifiable matter, containing the free sterols, will partition into the organic layer.

-

Wash the organic layer with water to remove any remaining base and soaps.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol fraction.

Purification by Chromatography

Step 1: Column Chromatography

-

Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

-

Load the crude sterol fraction onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding a more polar solvent like ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC). Fractions containing 5α-cholesta-7,24-dien-3β-ol can be identified by comparison with a standard.

Step 2: High-Performance Liquid Chromatography (HPLC)

-

For final purification, subject the enriched fractions from column chromatography to reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol, acetonitrile, and/or water.

-

Monitor the elution profile using a UV detector (as sterols have some UV absorbance) or a more universal detector like an evaporative light scattering detector (ELSD).

-

Collect the peak corresponding to 5α-cholesta-7,24-dien-3β-ol.

Caption: General workflow for the extraction and purification of 5α-cholesta-7,24-dien-3β-ol.

Analytical Characterization

The structural elucidation and identification of 5α-cholesta-7,24-dien-3β-ol rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5α-cholesta-7,24-dien-3β-ol. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 384.6, corresponding to the molecular formula C₂₇H₄₄O[6]. The fragmentation pattern would likely involve the loss of a water molecule from the hydroxyl group, and characteristic cleavages of the sterol ring system and the side chain, providing structural information[12][13].

Biological Significance and Potential Applications

The biological roles of 5α-cholesta-7,24-dien-3β-ol are multifaceted, ranging from its fundamental role as a metabolic precursor to more specialized functions.

Role in Mammalian Reproduction

The high concentration of 5α-cholesta-7,24-dien-3β-ol in hamster spermatozoa and its accumulation during sperm maturation strongly suggest a crucial role in male fertility[3][4][5]. It is hypothesized that the specific sterol composition of the sperm membrane, rich in this precursor, influences membrane fluidity and the events leading to fertilization, such as capacitation and the acrosome reaction.

Potential as a Biomarker for Neurodegenerative Diseases

Recent research has explored the link between cholesterol metabolism and neurodegenerative diseases like Alzheimer's disease[14][15]. Alterations in the levels of cholesterol precursors, including those in the pathway of 5α-cholesta-7,24-dien-3β-ol, in plasma or cerebrospinal fluid could potentially serve as early diagnostic or prognostic biomarkers for these conditions[16][17]. However, more research is needed to establish a definitive link.

Therapeutic Potential

As an intermediate in the cholesterol biosynthesis pathway, the enzymes that produce and metabolize 5α-cholesta-7,24-dien-3β-ol represent potential drug targets. Inhibition of these enzymes could be a strategy for managing hypercholesterolemia and related cardiovascular diseases. Furthermore, derivatives of zymosterol, a closely related compound, are being investigated for their therapeutic potential[8]. The unique structure of 5α-cholesta-7,24-dien-3β-ol may also serve as a scaffold for the synthesis of novel therapeutic agents.

Conclusion

5α-cholesta-7,24-dien-3β-ol is a sterol of significant biological interest due to its central role in steroid metabolism and its accumulation in specific natural sources. This guide has provided a comprehensive overview of its natural distribution, biosynthesis, and methods for its isolation and characterization. The emerging evidence for its specialized functions, particularly in reproduction, and its potential as a biomarker and therapeutic target, underscores the importance of continued research into this fascinating molecule. The protocols and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of sterol biology and its applications in medicine and biotechnology.

References

- Legault, Y., VandenHeuvel, W. J., Arison, B. H., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1978). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 32(5), 649–658.

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0006842). Retrieved from [Link]

-

VOT RDU 03/217 & RDU 03/2/8 KOLEJ UNIVERSITI KEJURUTERAAN & TEKNOLOGI MALAYSIA. (n.d.). SOLVENT EXTRACTION OF OL. Retrieved from [Link]

- Kandl, J., Thiele, C., & Ahrends, R. (2023). Lipids as Emerging Biomarkers in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(24), 17508.

-

Taylor & Francis. (n.d.). Zymosterol – Knowledge and References. Retrieved from [Link]

- Hubler, Z., et al. (2023). Chemical Inhibition of Sterol Biosynthesis. Molecules, 28(19), 6891.

- Saez, F., & Grizard, G. (2013). Sterols in spermatogenesis and sperm maturation. Journal of Lipid Research, 54(12), 3229–3243.

- Ramaroson-Raonizafinimanana, B., Gaydou, E. M., & Bombarda, I. (1998). Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis. Journal of the American Oil Chemists' Society, 75(10), 1325-1328.

- Chini, E. N. (2024).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

News-Medical.Net. (2024, August 5). Cholesterol imbalance linked to neurodegeneration, study suggests potential strategies for intervention. Retrieved from [Link]

- Razafimamonjison, G., et al. (2020). Microwave-assisted Extraction of Vanillin from Madagascar Vanilla planifolia beans: Optimization and Modeling. Natural Resources for Human Health, 1(1), 1-8.

-

American Society for Biochemistry and Molecular Biology. (2025, November 26). How lipid metabolism shapes sperm development. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). zymosterol. Retrieved from [Link]

- Salehi, B., et al. (2021). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. Foods, 10(4), 749.

- Ginda-Mäkelä, K., et al. (2020). Cholesterol precursors: More than mere markers of biosynthesis.

-

Saez, F., & Grizard, G. (2013). Sterols in spermatogenesis and sperm maturation. Journal of Lipid Research, 54(12), 3229–3243. Retrieved from [Link]

- Bleau, G., et al. (1979).

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Moreau, J., Aberhart, D. J., & Caspi, E. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. The Journal of Organic Chemistry, 39(14), 2018–2023.

-

McCrum, E., McDonald, J., & Thompson, B. (2006). Extraction and Analysis of Sterol Lipids. LIPID MAPS. Retrieved from [Link]

- Shah, R., et al. (2020). Phytosterols and their derivatives: Potential health-promoting uses against lipid metabolism and associated diseases, mechanism, and safety issues. Comprehensive Reviews in Food Science and Food Safety, 19(4), 1933-1960.

-

PubChem. (n.d.). 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. Retrieved from [Link]

- Galli, G., & Maroni, S. (1967). Mass spectral fragmentation of 5alpha-hydroxysteroids. Steroids, 10(3), 189–197.

-

Medical Dialogues. (2024, August 6). Cholesterol imbalance to neurodegeneration and potential intervention strategies: study. Retrieved from [Link]

-

Wikipedia. (n.d.). Alzheimer's disease. Retrieved from [Link]

- Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012).

- Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025–3043.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. This compound as a major sterol of the male hamster reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterols in spermatogenesis and sperm maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cholesta-7,24-dien-3 beta-ol and desmosterol in hamster cauda epididymal spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Sterols in spermatogenesis and sperm maturation / Journal of Lipid Research, 2013 [sci-hub.box]

- 6. This compound | C27H44O | CID 5459827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. umpir.ump.edu.my [umpir.ump.edu.my]

- 11. lipidmaps.org [lipidmaps.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass spectral fragmentation of 5alpha-hydroxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. youtube.com [youtube.com]

- 16. Lipids as Emerging Biomarkers in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling a Key Phytosterol: A Technical Guide to 5α-Cholesta-7,24-dien-3β-ol in Vanilla madagascariensis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the occurrence, analysis, and potential significance of 5α-cholesta-7,24-dien-3β-ol, a significant phytosterol found in the beans of Vanilla madagascariensis. This document delves into the analytical methodologies for its identification, explores its biosynthetic origins, and discusses its potential biological activities, offering valuable insights for natural product chemistry, pharmacology, and drug discovery.

Introduction: The Phytochemical Landscape of Vanilla madagascariensis

Vanilla madagascariensis, an orchid species native to Madagascar, is a plant of significant interest beyond its aromatic properties.[1] While often associated with the production of vanilla-like flavor compounds, its beans possess a complex and diverse phytochemical profile. Among these compounds, the sterol fraction is particularly noteworthy. Phytosterols are a class of plant-derived steroids that are structurally similar to cholesterol and play crucial roles in plant cell membrane integrity and signaling.[2][3][4] In humans, they are recognized for their cholesterol-lowering effects and other potential health benefits.[3][5]

A key study on the sterol composition of Vanilla madagascariensis beans revealed the remarkable presence of 5α-cholesta-7,24-dien-3β-ol as a major component of the 4-desmethylsterol fraction, constituting 35.3% of this fraction.[6] This finding distinguishes V. madagascariensis and highlights the importance of this specific phytosterol within its chemical makeup. This guide will focus on this pivotal compound, providing a detailed exploration of its characteristics and the methodologies to study it.

Physicochemical Properties of 5α-Cholesta-7,24-dien-3β-ol

A thorough understanding of the physicochemical properties of 5α-cholesta-7,24-dien-3β-ol is fundamental for its extraction, purification, and characterization.

| Property | Value | Source |

| Chemical Formula | C27H44O | [7] |

| Molecular Weight | 384.64 g/mol | [7] |

| Monoisotopic Mass | 384.339216037 Da | [7] |

| CAS Number | 651-54-7 | [7] |

| Class | Cholesterols and derivatives | [7] |

Analytical Workflow for the Isolation and Identification of 5α-Cholesta-7,24-dien-3β-ol from Vanilla madagascariensis

The isolation and identification of 5α-cholesta-7,24-dien-3β-ol from Vanilla madagascariensis beans require a multi-step analytical approach. The following protocol is a synthesized methodology based on established practices for phytosterol analysis.

Extraction of Lipids

The initial step involves the extraction of the total lipid content from the dried and powdered vanilla beans.

Protocol:

-

Sample Preparation: Dry the Vanilla madagascariensis beans at a controlled temperature (e.g., 40-50°C) to a constant weight and grind them into a fine powder.

-

Solvent Extraction: Employ a Soxhlet apparatus for continuous extraction with a non-polar solvent. A common choice is a mixture of chloroform and methanol (2:1, v/v) to ensure the comprehensive extraction of lipids.

-

Solvent Removal: After extraction, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Saponification

Saponification is a critical step to hydrolyze esterified sterols and fatty acids, yielding the unsaponifiable matter which contains the free sterols.

Protocol:

-

Alkaline Hydrolysis: Reflux the crude lipid extract with an excess of ethanolic potassium hydroxide solution (e.g., 2 M KOH in 95% ethanol) for 2-3 hours.

-

Extraction of Unsaponifiables: After cooling, dilute the mixture with distilled water and extract the unsaponifiable fraction multiple times with a non-polar solvent such as diethyl ether or hexane.

-

Washing and Drying: Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper. Dry the extract over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable matter.

Chromatographic Separation and Purification

The unsaponifiable matter is a complex mixture requiring chromatographic techniques for the separation of the sterol fraction.

Protocol:

-

Thin-Layer Chromatography (TLC): Initially, use TLC on silica gel plates with a solvent system like hexane:diethyl ether (1:1, v/v) to visualize the different classes of compounds. Sterols can be identified by spraying with a reagent such as Liebermann-Burchard reagent and gentle heating.

-

Column Chromatography: For preparative separation, employ column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of diethyl ether or ethyl acetate). Collect fractions and monitor them by TLC to pool the fractions containing the 4-desmethylsterols.

Identification and Structural Elucidation

The final step involves the precise identification and structural confirmation of 5α-cholesta-7,24-dien-3β-ol.

Protocol:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification of sterols. The purified sterol fraction is typically derivatized (e.g., silylated with BSTFA) to increase volatility. The GC retention time and the mass fragmentation pattern of the derivatized 5α-cholesta-7,24-dien-3β-ol are compared with those of an authentic standard or with library data. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to the silylated derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation, ¹H and ¹³C NMR spectroscopy are indispensable. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure, including the positions of the double bonds and the stereochemistry of the hydroxyl group.

Caption: Putative biosynthetic pathway of 5α-cholesta-7,24-dien-3β-ol in plants.

Potential Biological Activities and Significance for Drug Development

While the specific biological activities of 5α-cholesta-7,24-dien-3β-ol are not extensively studied, its structural similarity to other well-known phytosterols and cholesterol precursors suggests several areas of potential pharmacological interest.

-

Cholesterol Metabolism: As a phytosterol, it is likely to interfere with the intestinal absorption of dietary cholesterol, a well-established mechanism for the cholesterol-lowering effects of plant sterols. [5]* Anti-inflammatory and Antioxidant Effects: Many phytosterols, such as β-sitosterol and stigmasterol, have demonstrated anti-inflammatory and antioxidant properties. [8][9]It is plausible that 5α-cholesta-7,24-dien-3β-ol shares these activities.

-

Anticancer Properties: Some studies have indicated that phytosterols can exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. [8][9]* Neuroprotective Effects: The role of sterols in neuronal membrane function and signaling suggests that novel phytosterols could be investigated for neuroprotective properties. [8][9] The high concentration of 5α-cholesta-7,24-dien-3β-ol in Vanilla madagascariensis makes this plant a promising source for the isolation of this compound for further pharmacological evaluation. For drug development professionals, this presents an opportunity to investigate a novel phytosterol for its potential therapeutic applications.

Future Directions

The discovery of high concentrations of 5α-cholesta-7,24-dien-3β-ol in Vanilla madagascariensis opens up several avenues for future research:

-

Bioactivity Screening: A comprehensive screening of the purified compound for a range of biological activities is warranted.

-

Biosynthetic Pathway Elucidation: Transcriptomic and metabolomic studies on V. madagascariensis could help to identify the specific enzymes involved in its biosynthesis.

-

Agronomic Studies: Investigating the effects of cultivation and curing processes on the concentration of this sterol in vanilla beans could lead to methods for maximizing its yield.

-

Comparative Phytochemistry: A comparative analysis of the sterol profiles of different Vanilla species would provide insights into the chemotaxonomic significance of this compound.

References

- Occurrence of 5α-cholesta-7,24-dien-3β-ol and 23-dehydrolophenol in the bean lipids of Vanilla madagascariensis. (1998). JAOCS, 75(10), 1325–1328.

- 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. (1979). Biol Reprod, 20(4), 971-6.

- Chemical and Biochemical Changes Occurring During the Traditional Madagascan Vanilla Curing Process. (2009). CHIMIA International Journal for Chemistry, 63(6), 343-346.

- Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. (1974). J Org Chem, 39(14), 2018-23.

- Vanilla madagascariensis. Encyclopedia of Life.

- Showing metabocard for this compound (HMDB0006842).

- Analysis of Sterols in Biomass. Celignis.

- About Our Vanilla. Vanillablossom™ Flavors.

- Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. (2018). Arq Bras Cardiol, 111(5), 720-728.

- Madagascar Vanilla beans. Madagascar Spices Company.

- Phytosterol. Wikipedia.

- Studies on the Biosynthesis of 5α-Cholestan-3β-ol. (1966). J Biol Chem, 241(4), 776-81.

- Plant cholesterol biosynthetic pathway overlaps with phytosterol metabolism. (2016).

- Phytosterols.

- Vanilla madagascariensis Rolfe, Orchidaceae. Société Française d'Ethnopharmacologie.

- Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. (1981). J Org Chem, 46(8), 1585-90.

- Phytosterols – Knowledge and References. Taylor & Francis.

- 5α-7,24-cholestadiene. Sigma-Aldrich.

- Ergosta-5,7-dien-3beta-ol. PubChem.

- In silico study of the biological properties of four sterols identified in Anabasis articulata plant. (2024).

- In silico study of the biological properties of four sterols identified in Anabasis articulata plant. (2024).

Sources

- 1. Vanilla madagascariensis [africanorchids.dk]

- 2. Analysis of Sterols in Biomass [celignis.com]

- 3. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosterol - Wikipedia [en.wikipedia.org]

- 5. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. In silico study of the biological properties of four sterols identified in Anabasis articulata plant | Journal of Natural Product Research and Applications [journals.univ-tlemcen.dz]

- 9. In silico study of the biological properties of four sterols identified in Anabasis articulata plant | Journal of Natural Product Research and Applications [journals.univ-tlemcen.dz]

An In-Depth Technical Guide to the Enzymatic Conversion of 5α-Cholesta-7,24-dien-3β-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol, a key intermediate in the biosynthesis of cholesterol. This document delves into the core enzymatic players, their mechanisms, and detailed protocols for conducting and analyzing this conversion in vitro. Authored from the perspective of a seasoned application scientist, this guide emphasizes the causality behind experimental choices and provides a framework for robust and reproducible research in sterol biochemistry and drug discovery.

Introduction: The Significance of 5α-Cholesta-7,24-dien-3β-ol Conversion

5α-Cholesta-7,24-dien-3β-ol is a sterol intermediate within the complex web of cholesterol biosynthesis.[1] Its efficient conversion is critical for maintaining cellular cholesterol homeostasis. The enzymatic machinery responsible for modifying its structure, particularly the reduction of the C24-C25 double bond, is a focal point for understanding lipid metabolism and identifying potential therapeutic targets for a range of diseases, including hyperlipidemia and certain cancers.[2][3] This guide will focus primarily on the action of 3β-hydroxysterol-Δ24-reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol synthesis, which is responsible for this critical reduction.[2][4]

The Key Enzymatic Players and Their Mechanisms

The conversion of 5α-cholesta-7,24-dien-3β-ol involves a multi-enzyme system, with DHCR24 playing the central role. However, understanding its interplay with other enzymes in the cholesterol synthesis pathway, such as 3-beta-hydroxysteroid-delta(8),delta(7)-isomerase (EBP), provides a more complete picture of the regulatory landscape.

3β-Hydroxysterol-Δ24-Reductase (DHCR24)

DHCR24 is an integral membrane protein located in the endoplasmic reticulum.[5] Its primary function is to catalyze the NADPH-dependent reduction of the Δ24 double bond in the side chain of various sterol intermediates.[5] In the context of this guide, DHCR24 converts 5α-cholesta-7,24-dien-3β-ol to 5α-cholest-7-en-3β-ol.[1][6]

Mechanism of Action: The catalytic activity of DHCR24 is strictly dependent on the presence of NADPH as a reducing agent.[5] The enzyme also contains a highly conserved flavin adenine dinucleotide (FAD) binding domain, suggesting its involvement in the electron transfer process during the reduction reaction.[5] The proposed mechanism involves the transfer of a hydride ion from NADPH to FAD, followed by the transfer of the hydride from FADH₂ to the C24 of the sterol substrate. A subsequent protonation at C25 completes the reduction.

The Interplay with Other Cholesterol Biosynthesis Enzymes

Recent research has unveiled a physical and functional interaction between DHCR24 and 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis.[7] This interaction suggests the existence of a "cholesterol metabolon," where enzymes in the same pathway associate to enhance substrate channeling and overall efficiency. Furthermore, the activity of the Emopamil Binding Protein (EBP), a sterol isomerase, can influence the availability of substrates for DHCR24.[8][9]

Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the in vitro enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol using purified recombinant DHCR24.

Expression and Purification of Recombinant Human DHCR24

Obtaining a pure and active enzyme is paramount for reliable in vitro studies. While various expression systems can be used, this guide outlines a method for expression in Escherichia coli and subsequent purification.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the human DHCR24 gene with a C-terminal His-tag and clone it into a suitable bacterial expression vector (e.g., pET series).

-

Expression in E. coli : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Since DHCR24 is a membrane protein, it will likely be in the insoluble fraction.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Solubilize the membrane pellet with a buffer containing a detergent (e.g., 1% Triton X-100 or 1% CHAPS in lysis buffer).

-

Clarify the solubilized fraction by centrifugation.

-

Purify the His-tagged DHCR24 from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified DHCR24 with an elution buffer containing imidazole (e.g., 250-500 mM).

-

-

Quality Control: Assess the purity of the recombinant protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His-tag antibody.

In Vitro Enzymatic Assay

This protocol is adapted from established assays for DHCR24 activity with desmosterol and is optimized for 5α-cholesta-7,24-dien-3β-ol.[2]

Reaction Components:

| Component | Final Concentration | Purpose |

| Tris-HCl (pH 7.2) | 100 mM | Buffer |

| EDTA | 0.1 mM | Chelating agent |

| DTT | 1 mM | Reducing agent |

| NADPH | 3.5 mM | Cofactor (reducing agent) |

| Glucose-6-phosphate | 30 mM | NADPH regenerating system |

| Glucose-6-phosphate dehydrogenase | 2 U/mL | NADPH regenerating system |

| Bovine Serum Albumin (BSA) | 0.5 mg/mL | Stabilizing agent |

| FAD | 20 µM | Cofactor |

| 5α-Cholesta-7,24-dien-3β-ol | 10-100 µM | Substrate |

| Purified recombinant DHCR24 | 1-5 µg | Enzyme |

Protocol:

-

Prepare the Reaction Mixture: Prepare a master mix containing all components except the enzyme and substrate.

-

Substrate Preparation: Dissolve 5α-cholesta-7,24-dien-3β-ol in a suitable organic solvent (e.g., ethanol or DMSO) and add it to the reaction tube. The final concentration of the organic solvent in the reaction should be kept low (e.g., <1%) to avoid enzyme denaturation.

-

Initiate the Reaction: Add the purified DHCR24 to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours). The optimal incubation time should be determined empirically by performing a time-course experiment.

-

Stop the Reaction: Terminate the reaction by adding a solvent that will precipitate the protein and allow for lipid extraction, such as a mixture of chloroform and methanol (2:1, v/v).

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the sterols.

-

Sample Preparation for Analysis: Evaporate the organic solvent under a stream of nitrogen. The dried lipid extract is now ready for analysis by HPLC or GC-MS.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for monitoring the enzymatic conversion and quantifying the substrate and product.

HPLC is a versatile technique for separating and quantifying sterols.[10]

Protocol:

-

Column: A C18 reverse-phase column is suitable for separating sterols.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water can be used.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) can be used for sterols lacking a strong chromophore. More sensitive detection can be achieved with a mass spectrometer (LC-MS).

-

Quantification: Create a standard curve using known concentrations of 5α-cholesta-7,24-dien-3β-ol and its product, 5α-cholest-7-en-3β-ol, to quantify the amounts in the reaction samples.

GC-MS offers high resolution and sensitivity for sterol analysis and allows for structural confirmation of the product.[7][11]

Protocol:

-

Derivatization: Sterols are typically derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating sterol TMS ethers.

-

Temperature Program: A temperature gradient is used to achieve optimal separation. An example program could be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Analysis: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the product for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The TMS derivative of 5α-cholest-7-en-3β-ol is expected to have a characteristic fragmentation pattern that can be used for its identification.

-

Visualization of the Enzymatic Pathway and Workflow

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Caption: Enzymatic conversion of 5α-Cholesta-7,24-dien-3β-ol by DHCR24.

Caption: Experimental workflow for the enzymatic conversion and analysis.

Conclusion and Future Directions

This guide has provided a detailed framework for studying the enzymatic conversion of 5α-cholesta-7,24-dien-3β-ol. By following the outlined protocols, researchers can obtain reliable and reproducible data on the activity of DHCR24 and its role in sterol metabolism. Future research should focus on determining the precise kinetic parameters of DHCR24 with this specific substrate to better understand its efficiency and regulation. Furthermore, exploring the impact of the DHCR24/DHCR7 interaction on the conversion of 5α-cholesta-7,24-dien-3β-ol could provide valuable insights into the coordinated regulation of cholesterol biosynthesis. These studies will undoubtedly contribute to a deeper understanding of lipid metabolism and may pave the way for the development of novel therapeutics targeting this crucial pathway.

References

-

Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. Journal of Biological Chemistry, 290(14), 8889–8899. [Link]

-

Cui, X., Zhang, T., Wang, J., Wang, S., Li, Y., & Lou, D. (2023). Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. Molecules, 28(6), 2643. [Link]

-

Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. The Journal of biological chemistry, 290(14), 8889–8899. [Link]

-

Luu, W., Sharpe, L. J., Gelissen, I. C., & Brown, A. J. (2016). DHCR24 associates strongly with the Endoplasmic Reticulum beyond predicted membrane domains: implications for the activities of this multi-functional enzyme. Bioscience reports, 36(4), e00366. [Link]

-

Bai, X., Zhang, Y., Han, Y., Chen, Y., Liu, W., & Zhang, X. (2022). The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis. Cell & bioscience, 12(1), 28. [Link]

-

Körner, A., Giera, M., & Bracher, F. (2020). Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options. Current medicinal chemistry, 27(12), 1956–1969. [Link]

-

Sharpe, L. J., & Brown, A. J. (2013). Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis. The Journal of biological chemistry, 288(34), 24479–24488. [Link]

-

Legault, J., & Bleau, G. (1989). 5alpha-Cholesta-7,24-dien-3beta-ol as a major sterol of the male hamster reproductive tract. Steroids, 54(4), 433–443. [Link]

-

Brown, A. J., & Gelissen, I. C. (2011). The Endogenous Regulator 24(S),25-epoxycholesterol Inhibits Cholesterol Synthesis at DHCR24 (Seladin-1). Biochimica et biophysica acta, 1811(12), 1092–1098. [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0006842). [Link]

-

Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. [Link]

-

Liu, H., Li, S., Wang, X., Wang, X., Li, X., He, J., ... & Chen, J. (2023). 3β-hydroxysteroid-Δ24 reductase dampens anti-viral innate immune responses by targeting K27 ubiquitination of MAVS and STING. Nature communications, 14(1), 7767. [Link]

-

Wang, C., & Song, B. L. (2019). Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition. Nature communications, 10(1), 2472. [Link]

-

Su, Z. D., Li, Y. F., & Li, X. (2007). Expression, purification, and characterization of recombinant human interleukin 24 in Escherichia coli. Protein and peptide letters, 14(3), 269–275. [Link]

-

Cui, X., Zhang, T., Wang, J., Wang, S., Li, Y., & Lou, D. (2023). Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect. Molecules (Basel, Switzerland), 28(6), 2643. [Link]

-

He, X. Y., & Yang, S. Y. (2001). Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase. Protein expression and purification, 23(2), 291–297. [Link]

-

Hsieh, C. C. J., & Chien, Y. (2022). DHCR24, a Key Enzyme of Cholesterol Synthesis, Serves as a Marker Gene of the Mouse Adrenal Gland Inner Cortex. International journal of molecular sciences, 23(19), 11843. [Link]

-

Long, T., Stevenson, J., & Wang, C. (2022). Structural enzymology of cholesterol biosynthesis and storage. The Journal of steroid biochemistry and molecular biology, 218, 106064. [Link]

-

Petrunak, E. M., & Pandolfi, R. J. (2024). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. The Journal of biological chemistry, 300(1), 105527. [Link]

-

Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

-

Jin, J., & Zhao, J. (2013). A Conventional Method for Fermentation and Purification of Recombinant Human Interleukin 24 from E. coli. Research and Reviews: A Journal of Pharmaceutical Sciences, 4(4), 1-6. [Link]

-

Zhang, L., Theodoropoulos, C., & Moebius, F. F. (2008). Identification of emopamil binding protein (EBP) selective ligands with antiproliferative activity. Journal of medicinal chemistry, 51(23), 7523–7531. [Link]

-

Reactome. (n.d.). Cholesta-7,24-dien-3beta-ol is desaturated to form cholesta-5,7,24-trien-3beta-ol. [Link]

-

Molnár-Perl, I., & Horváth, K. (2000). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 873(2), 241-263. [Link]

-

Wikipedia. (n.d.). Delta24-sterol reductase. [Link]

-

Schaller, H. (2003). The role of sterols in plant growth and development. Progress in lipid research, 42(3), 163–175. [Link]

-

Bae, S. H., & Paik, Y. K. (1997). Regulation of rat hepatic 3beta-hydroxysterol Delta7-reductase: substrate specificity, competitive and non-competitive inhibition, and phosphorylation/dephosphorylation. The Biochemical journal, 326 ( Pt 2)(Pt 2), 609–616. [Link]

-

Alier, M., & Gascó, A. (2014). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Atmospheric Chemistry and Physics, 14(10), 5035-5051. [Link]

-

Perry, R. J., & Ridgway, N. D. (2006). Oxysterol-binding Protein and Vesicle-associated Membrane Protein–associated Protein Are Required for Sterol-dependent Activation of the Ceramide Transport Protein. Molecular Biology of the Cell, 17(6), 2604–2616. [Link]

-

Kim, K. S., & Kim, Y. S. (2019). Preparation and Purification of Active Recombinant Human Pancreatic Lipase in Escherichia coli. Journal of microbiology and biotechnology, 29(7), 1152–1159. [Link]

-

Moreau, J. P., Aberhart, D. J., & Caspi, E. (1974). Synthesis of this compound and cholesta-5,7,24-trien-3beta-ol. The Journal of organic chemistry, 39(14), 2018–2023. [Link]

-

Giera, M., & Bracher, F. (2016). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 6(3), 27. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2017). Cloning, Expression, Purification, and Characterization of Soluble Bioactive Recombinant Human Anterior Gradient Homolog 2 - DsRed Monomer Protein in Escherichia coli. International Journal of Molecular Sciences, 18(11), 2379. [Link]

-

Nashed, N. T., & Michaud, D. P. (1987). Sterol synthesis. Chemical synthesis of 5 alpha-cholest-7-en-3 beta, 14 alpha-diol. The Journal of organic chemistry, 52(23), 5345–5347. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol. PubChem Compound Database. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of DHCR24 in the pathogenesis of AD: re-cognition of the relationship between cholesterol and AD pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHCR24 associates strongly with the endoplasmic reticulum beyond predicted membrane domains: implications for the activities of this multi-functional enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta24-sterol reductase - Wikipedia [en.wikipedia.org]

- 7. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jdc.jefferson.edu [jdc.jefferson.edu]

- 10. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as a major sterol of the male hamster reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5alpha-Cholesta-7,24-dien-3beta-ol in Steroidogenesis: From Biosynthesis to Clinical Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5alpha-Cholesta-7,24-dien-3beta-ol, a critical intermediate in the intricate web of steroidogenesis. Moving beyond a rudimentary overview, this document delves into the nuanced roles of this sterol, its enzymatic regulation, and its significance in both normal physiological processes and pathological conditions. By synthesizing current research, this guide offers a detailed roadmap of the Bloch and Kandutsch-Russell pathways, highlighting the pivotal position of this compound. Furthermore, it presents detailed methodologies for the analysis of this and other sterols, discusses its potential as a clinical biomarker, and explores avenues for therapeutic intervention. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolic disorders, and steroid biochemistry.

Introduction: Unveiling this compound

This compound is a C27 sterol that serves as a key intermediate in the biosynthesis of cholesterol and, consequently, all steroid hormones.[1] As a 3beta-sterol, it is characterized by a hydroxyl group at the C3 position and double bonds at C7-C8 and C24-C25.[2][3] Its strategic position in the post-lanosterol pathway places it at a crossroads between two major routes of cholesterol synthesis: the Bloch and Kandutsch-Russell pathways.[4] The metabolism of this sterol is finely tuned by a series of enzymes, the dysregulation of which can lead to severe metabolic disorders. Understanding the biochemistry and physiological roles of this compound is therefore crucial for elucidating the mechanisms of steroidogenesis and for the development of novel diagnostic and therapeutic strategies for related diseases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and quantification.

| Property | Value | Source |

| Chemical Formula | C27H44O | [3] |

| Average Molecular Weight | 384.6 g/mol | [2] |

| Monoisotopic Molecular Weight | 384.339216023 Da | [2] |

| CAS Registry Number | 651-54-7 | [3] |

| Melting Point | 147 - 151 °C | [2] |

| Physical Description | Solid | [2] |

| Solubility | Practically insoluble in water | [5] |

The Crossroads of Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

The conversion of lanosterol to cholesterol is not a linear process but rather a network of parallel and intersecting pathways. The two principal routes are the Bloch and Kandutsch-Russell pathways, which differ primarily in the timing of the reduction of the C24-C25 double bond in the sterol side chain.[4]

-

The Bloch Pathway: In this pathway, the modifications to the sterol nucleus, including demethylation and isomerization of the double bond, occur before the reduction of the C24-C25 double bond. This pathway proceeds through a series of unsaturated intermediates, with desmosterol being the immediate precursor to cholesterol.[4]

-

The Kandutsch-Russell Pathway: Conversely, this pathway involves the early reduction of the C24-C25 double bond of lanosterol or its early derivatives. Subsequent modifications to the sterol nucleus then lead to the formation of cholesterol through intermediates with a saturated side chain.[4]

This compound is a key intermediate that can be shunted between these two pathways, primarily through the action of the enzyme delta-24-sterol reductase (DHCR24).

Caption: Crossover between the Bloch and Kandutsch-Russell pathways.

Enzymatic Regulation: The Gatekeepers of Sterol Metabolism

The metabolic fate of this compound is governed by a set of highly regulated enzymes, with DHCR24 and DHCR7 playing central roles.

Delta-24-Sterol Reductase (DHCR24)

DHCR24, also known as seladin-1, is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase located in the endoplasmic reticulum membrane.[6] It catalyzes the reduction of the C24-C25 double bond in the side chain of various sterol intermediates, using NADPH as a cofactor.[7] This enzymatic reaction is a critical control point that determines the flux of intermediates between the Bloch and Kandutsch-Russell pathways.

The substrates for DHCR24 include this compound, which it converts to lathosterol, thereby shunting it into the Kandutsch-Russell pathway.[3]

Enzymatic Reaction:

This compound + NADPH + H+ -> 5alpha-Cholest-7-en-3beta-ol (Lathosterol) + NADP+

The regulation of DHCR24 is complex, occurring at both the transcriptional and post-translational levels. Its expression is influenced by sterol levels, sex hormones, and other factors.[5] Post-translational modifications, such as phosphorylation, also modulate its activity.[8]

7-Dehydrocholesterol Reductase (DHCR7)

DHCR7 is another crucial enzyme in the terminal stages of cholesterol biosynthesis. It catalyzes the reduction of the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol in the Kandutsch-Russell pathway.[4] Interestingly, recent research has revealed a physical and functional interaction between DHCR7 and DHCR24, suggesting the formation of a "cholesterol metabolon" that facilitates substrate channeling and enhances the efficiency of cholesterol synthesis.[4]

Clinical Significance: When Sterol Metabolism Goes Awry

Defects in the enzymes that metabolize this compound and other sterol intermediates can lead to a group of genetic disorders known as inborn errors of cholesterol synthesis.

Desmosterolosis

Desmosterolosis is a rare, autosomal recessive disorder caused by mutations in the DHCR24 gene.[1] The resulting deficiency in DHCR24 activity leads to the accumulation of desmosterol, the substrate for the enzyme in the Bloch pathway.[1] Clinical manifestations of desmosterolosis are severe and include multiple congenital anomalies, neurological impairment, and developmental delay.[9][10]

Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome (SLOS) is another autosomal recessive disorder of cholesterol biosynthesis, caused by mutations in the DHCR7 gene.[11] The deficiency of DHCR7 leads to a buildup of its substrate, 7-dehydrocholesterol (7-DHC), and a corresponding decrease in cholesterol levels.[11] The clinical spectrum of SLOS is broad, ranging from mild learning and behavioral problems to severe congenital malformations and intellectual disability.[11][12] The accumulation of 7-DHC and its oxidized derivatives is thought to be a major contributor to the pathophysiology of the disease.[12]

Methodologies for Sterol Analysis: A Practical Guide

Accurate and sensitive quantification of this compound and other sterols is essential for both basic research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for this purpose.

Sample Preparation and Extraction

A robust and reproducible sample preparation protocol is critical for accurate sterol analysis. The following is a general workflow for the extraction of sterols from biological matrices such as plasma, serum, or tissues.

Caption: General workflow for sterol extraction and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds like sterols. Derivatization to form trimethylsilyl (TMS) ethers is typically required to improve their chromatographic properties.

Step-by-Step Protocol for GC-MS Analysis of Sterols:

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

-

Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide to release free sterols from their esterified forms.

-

Extraction of Non-saponifiable Lipids: Extract the free sterols from the saponified mixture using a non-polar solvent like hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterol residue to form TMS ethers using a silylating agent (e.g., BSTFA with 1% TMCS).

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Data Analysis: Identify and quantify the sterols based on their retention times and mass spectra, using appropriate internal standards for calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing sterols without the need for derivatization, and it can be particularly useful for the analysis of more polar sterol metabolites.

Step-by-Step Protocol for LC-MS/MS Analysis of Sterols:

-

Lipid Extraction: Perform a lipid extraction as described for the GC-MS protocol. Saponification may be optional depending on the specific sterols of interest.

-

LC Separation: Inject the lipid extract onto a reverse-phase LC column (e.g., a C18 or C8 column) and elute the sterols using a gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) and water.

-

MS/MS Detection: Couple the LC system to a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of the target sterols.

-

Data Analysis: Quantify the sterols by comparing their peak areas to those of stable isotope-labeled internal standards.

Biomarker Potential and Therapeutic Avenues

The unique position of this compound and its metabolites in steroidogenesis makes them attractive candidates as biomarkers for various physiological and pathological states.

This compound as a Biomarker

Elevated or altered levels of this compound and other sterol intermediates can serve as indicators of specific metabolic dysregulations. For instance, studies have shown that the sterol composition of spermatozoa changes during maturation, with a notable increase in this compound in mature hamster sperm.[13][14] This suggests its potential as a biomarker for sperm maturation and male fertility. Further clinical validation is needed to establish its utility in diagnosing male infertility.

Moreover, the analysis of the complete sterol profile, including this compound, is a cornerstone in the diagnosis of inborn errors of cholesterol synthesis like desmosterolosis and SLOS.[12][15]

Therapeutic Strategies Targeting Sterol Biosynthesis

The enzymes involved in the metabolism of this compound, particularly DHCR24, represent promising targets for therapeutic intervention.

-

Inhibition of Cholesterol Biosynthesis: Inhibitors of the cholesterol biosynthesis pathway, such as statins (HMG-CoA reductase inhibitors), are widely used to lower plasma cholesterol levels and reduce the risk of cardiovascular disease.[16] While statins act upstream of this compound, the development of inhibitors targeting downstream enzymes like DHCR24 could offer more specific and potentially safer therapeutic options.[8]

-

Treatment of Genetic Disorders: For genetic disorders like SLOS, therapeutic strategies are aimed at correcting the underlying metabolic defect. Cholesterol supplementation is a mainstay of treatment, although its efficacy in addressing the neurological symptoms is limited due to the blood-brain barrier.[12] Simvastatin, an HMG-CoA reductase inhibitor, has been investigated as a potential therapy to reduce the accumulation of the toxic precursor 7-DHC.[12]

Conclusion and Future Directions

This compound is far more than a simple intermediate in a metabolic pathway. It stands at a critical juncture in steroidogenesis, and its metabolism is a key determinant of cellular sterol homeostasis. The intricate regulation of the enzymes that act upon it, and the severe consequences of their dysfunction, underscore its physiological importance.

Future research should focus on several key areas:

-

Elucidating the precise regulatory mechanisms governing the activity of DHCR24 and its interaction with other enzymes in the cholesterol metabolon.

-

Validating this compound and other sterol intermediates as clinical biomarkers for a wider range of diseases, including male infertility and neurodegenerative disorders.

-

Developing novel therapeutic agents that specifically target enzymes in the post-lanosterol pathway to treat metabolic disorders and potentially other conditions.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the diagnosis and treatment of a host of human diseases.

References

-

Bae, S. H., & Paik, Y. K. (1997). Cholesterol biosynthesis from lanosterol: development of a novel assay method and characterization of rat liver microsomal lanosterol delta 24-reductase. Biochemical Journal, 326(2), 609–616. [Link]

-

Bleau, G., & Vandenheuvel, W. J. (1974). Identification of cholesta-7,24-dien-3 beta-ol and desmosterol in hamster cauda epididymal spermatozoa. Steroids, 24(4), 549–556. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0006842). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 5-alpha-Cholesta-7,24-dien-3-beta-ol (HMDB0059615). Retrieved from [Link]

-

Porter, F. D. (2002). Smith-Lemli-Opitz syndrome: pathogenesis, diagnosis and management. European Journal of Human Genetics, 10(7), 434–439. [Link]

-

Luu, W., Hart-Smith, G., Sharpe, L. J., & Brown, A. J. (2015). The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally. Journal of Lipid Research, 56(5), 888–897. [Link]

-

Waterham, H. R., Koster, J., Romeijn, G. J., Hennekam, R. C., Vreken, P., Andersson, H. C., ... & Wanders, R. J. (2001). Mutations in the 3β-hydroxysterol Δ24-reductase gene cause desmosterolosis, an autosomal recessive disorder of cholesterol biosynthesis. The American Journal of Human Genetics, 69(4), 685–694. [Link]

- Griffiths, W. J., & Wang, Y. (2019). Sterol analysis by mass spectrometry. TrAC Trends in Analytical Chemistry, 114, 18-34.

-

Sharifi, M., & Brown, A. J. (2014). Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis. Journal of Lipid Research, 55(7), 1468–1476. [Link]

- Giera, M., & Bracher, F. (2018). DHCR24: A promising drug target. Expert Opinion on Therapeutic Targets, 22(11), 973-981.

-

Zerenturk, E. J., Kristiana, I., & Brown, A. J. (2012). Sterols regulate 3β-hydroxysterol Δ24-reductase (DHCR24) via dual sterol regulatory elements: cooperative induction of key enzymes in lipid synthesis by Sterol Regulatory Element Binding Proteins. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(11), 1459-1466. [Link]

-

Correa-Soto, C., & Porter, F. D. (2021). Chemical Inhibition of Sterol Biosynthesis. Molecules, 26(23), 7233. [Link]

-

Zolotushko, J., & He, M. (2014). Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders. Orphanet journal of rare diseases, 9(1), 1-5. [Link]

- Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and physics of lipids, 164(6), 457-468.

- Brown, M. S., & Goldstein, J. L. (1997). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340.

-

Tobert, J. A. (2003). Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors. Nature reviews Drug discovery, 2(7), 517-526. [Link]

- He, M., & Porter, F. D. (2014). Amiodarone, a potent DHCR24 inhibitor, is associated with increased desmosterol levels in cardiac patients. Journal of lipid research, 55(2), 329-337.

-

Żądziłowska, A., Kucharz, M., & Kądziołka, P. (2025). Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations. International Journal of Molecular Sciences, 26(1), 116. [Link]

-

Caccia, C., & Leoni, V. (2021). Exploiting sterol profile analysis: over ten years of experience. a narrative review. Acta Medica Mediterranea, 37(1), 3-10. [Link]

-

Legault, Y., Bleau, G., Chapdelaine, A., & Roberts, K. D. (1979). The sterol composition of hamster cauda epididymal spermatozoa. Steroids, 34(1), 99-107. [Link]

-

MedlinePlus. (2014). Desmosterolosis. U.S. National Library of Medicine. Retrieved from [Link]

-